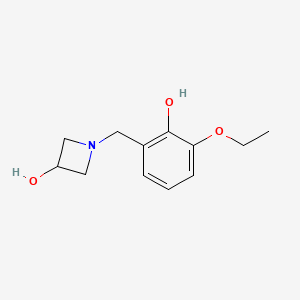

1-(3-Ethoxy-2-hydroxybenzyl)azetidin-3-ol

Description

Properties

IUPAC Name |

1-[(3-ethoxy-2-hydroxyphenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-16-11-5-3-4-9(12(11)15)6-13-7-10(14)8-13/h3-5,10,14-15H,2,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSZNVXMJKXDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)CN2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Ethoxy-2-hydroxybenzyl)azetidin-3-ol is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(3-Ethoxy-2-hydroxybenzyl)azetidin-3-ol features an azetidine ring substituted with a hydroxybenzyl moiety. Its chemical formula is C_{12}H_{15}NO_3, and it has a molecular weight of approximately 221.25 g/mol. The presence of the ethoxy and hydroxy groups suggests potential interactions with biological targets.

The biological activity of 1-(3-Ethoxy-2-hydroxybenzyl)azetidin-3-ol may be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could affect cellular processes.

- Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

- Antioxidant Activity : The hydroxy group is known to confer antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds structurally related to 1-(3-Ethoxy-2-hydroxybenzyl)azetidin-3-ol exhibit significant antimicrobial properties. For instance, studies have shown that similar benzyl derivatives can inhibit the growth of multi-drug resistant bacteria such as Acinetobacter baumannii .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 1-(3-Ethoxy-2-hydroxybenzyl)azetidin-3-ol | TBD | TBD |

| Benzisoxazole Analog | 6.25 | A. baumannii |

Anticancer Activity

Initial findings suggest that this compound may possess anticancer properties. In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives with similar structural features showed IC50 values in the range of 19.41 µM to 29.27 µM against human tumor cell lines .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1-(3-Ethoxy-2-hydroxybenzyl)azetidin-3-ol | TBD | TBD |

| Taspine Derivative | 19.41 - 29.27 | ECV304 |

Study on Antimicrobial Effects

A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial effects of various azetidine derivatives, including 1-(3-Ethoxy-2-hydroxybenzyl)azetidin-3-ol. The study utilized a series of bioassays to determine the Minimum Inhibitory Concentration (MIC) against clinical strains of bacteria. Results indicated promising activity, warranting further investigation into structure-activity relationships.

Anticancer Research

In another notable study, the anticancer potential of azetidine derivatives was assessed using several human cancer cell lines. The results indicated that compounds with similar functional groups to 1-(3-Ethoxy-2-hydroxybenzyl)azetidin-3-ol exhibited significant antiproliferative effects, suggesting a mechanism involving apoptosis induction through mitochondrial dysfunction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-Ethoxy-2-hydroxybenzyl)azetidin-3-ol with structurally related azetidin-3-ol derivatives, focusing on molecular features, substituent effects, and physicochemical properties.

Table 1: Comparative Analysis of Azetidin-3-ol Derivatives

*logP estimated using fragment-based methods.

Key Observations:

Substituent Effects on Molecular Weight and Polarity: The target compound’s 3-ethoxy-2-hydroxybenzyl group introduces moderate polarity due to the hydroxyl and ethoxy groups, balancing hydrophilic and lipophilic character. In contrast, 1-benzhydrylazetidin-3-ol (C₁₆H₁₇NO) has a highly lipophilic diphenylmethyl group, increasing its molecular weight (239.32 g/mol) and likely reducing aqueous solubility .

Structural Complexity and Synthetic Challenges: Derivatives like 1-(diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol (C₂₃H₂₃NO₂) demonstrate the incorporation of multiple aromatic groups, which may complicate synthesis due to steric hindrance and purification requirements . The target compound’s synthesis likely parallels methods for analogous azetidin-3-ol derivatives, such as coupling 3-ethoxy-2-hydroxybenzyl halides with azetidin-3-ol under basic conditions, as seen in the synthesis of 1-(6-nitropyridin-3-yl)azetidin-3-ol (29–73% yields) .

Physicochemical Properties: Azetidin-3-ol hydrochloride (C₃H₈ClNO) serves as a baseline for comparison, highlighting how salt formation (hydrochloride) improves solubility in polar solvents like methanol or water compared to freebase azetidin-3-ol derivatives . Crystallographic data for benzimidazole analogs (e.g., 2-ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}phenol) reveal monoclinic crystal systems (space group P21/c) with unit cell dimensions (e.g., a=7.5151 Å, b=19.6463 Å), suggesting that the target compound may exhibit similar packing behavior due to its aromatic substituents .

Spectroscopic Characterization :

- NMR and mass spectrometry (e.g., ESI-MS) are critical for confirming azetidin-3-ol derivatives. For instance, 1-acetylazetidin-3-yl thio-thiazoline (C₁₇H₁₆N₂NaOS₂) shows distinct ¹H-NMR signals at δ 1.98 (s, 3H, acetyl CH₃) and 3.70–4.20 (m, azetidine protons), which are comparable to signals expected for the target compound’s azetidine and benzyl protons .

Preparation Methods

Reaction of Benzylamine Derivatives with Epoxy Chloropropane

A patented method for preparing azetidine derivatives structurally related to 1-(3-ethoxy-2-hydroxybenzyl)azetidin-3-ol involves the reaction of substituted benzylamines with epoxy chloropropane in the presence of an organic solvent such as ethanol or acetonitrile. The process proceeds via nucleophilic attack of the amine on the epoxide, followed by intramolecular cyclization to form the azetidine ring.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of Reaction Solution I: Mix substituted benzylamine (e.g., 3-ethoxy-2-hydroxybenzylamine) with epoxy chloropropane in ethanol or water | Temperature: 0–25 °C; Molar ratio amine:epoxy chloropropane ~1:1 to 1:1.3 | Slow addition of epoxide at low temperature to control exotherm |

| 2 | Reaction Solution I is stirred at 0–60 °C for 12–50 hours to allow ring closure | Temperature: 0–60 °C; Time: 12–50 h | Reaction monitored by HPLC for completion |

| 3 | Microreactor heating: Reaction solution II is pumped through a microreactor at elevated temperature and pressure for final cyclization | Temperature: 60–250 °C; Pressure: 0–2 MPa; Flow rate: 1–200 mL/min | Enhances reaction rate and yield |

| 4 | Separation and purification: Concentration under reduced pressure, cooling to precipitate product, filtration, and washing with ethyl acetate | Temperature: 0–55 °C | Yields white crystalline azetidin-3-ol hydrochloride salt |

This method provides a high yield and purity, with advantages such as lower energy consumption and shorter reaction times compared to traditional reflux methods.

Aqueous Medium Synthesis with Controlled Temperature

Another approach uses aqueous media to dissolve benzylamine derivatives and epichlorohydrin, maintaining the reaction temperature strictly between 0–5 °C during epoxide addition to prevent side reactions.

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolve benzylamine (e.g., 3-ethoxy-2-hydroxybenzylamine) in water, cool to 0 °C | Temperature: 0 °C | Prepares reaction medium |

| 2 | Slowly add epichlorohydrin maintaining temperature below 5 °C | Temperature: ≤5 °C; Time: 12 h | Complete reaction of amine to intermediate |

| 3 | Filter and wash the intermediate with water and organic solvents (ethyl acetate/petroleum ether mix) | Washing ratio: 1:20 (ethyl acetate:petroleum ether) | Isolates intermediate with ~96.7% purity and ~88.7% yield |

| 4 | Reflux intermediate with sodium carbonate in acetonitrile for 12 h | Temperature: reflux; Time: 12 h | Cyclization to azetidin-3-ol derivative |

| 5 | Filter, wash, evaporate filtrate, and precipitate product with petroleum ether | Ratio petroleum ether: concentrate ~1.6:1 by mass | Isolates 1-benzyl-3-hydroxyazetidine |

| 6 | Hydrogenation with palladium carbon catalyst in methanol under HCl to obtain hydrochloride salt | Time: 8 h; Catalyst: Pd/C; HCl: 4 M | Final product as white solid |

This method is notable for its use of water as a solvent and mild reaction conditions, promoting environmentally friendly synthesis and high purity.

Use of Protective Groups and Mesylation for Azetidine Derivatives

For more complex azetidine derivatives, including those with bulky substituents, a multi-step process involving protective groups and mesylation has been described:

- Cyclization of benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine and ethanol.

- Mesylation of the azetidin-3-ol intermediate with methanesulfonyl chloride to form azetidinyl methanesulfonate.

- Nucleophilic displacement of the mesyl group to introduce various substituents.

- Hydrolysis and deprotection steps to yield the desired azetidine-3-ol derivative.

This approach allows for structural diversification but involves more steps and reagents.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The microreactor method significantly shortens the final cyclization step by applying high temperature and pressure in a controlled flow system, improving yield and reducing solvent loss.

- Maintaining low temperatures during epoxide addition in aqueous systems prevents side reactions and ensures high purity of intermediates.

- Protective group strategies, while more complex, enable synthesis of derivatives with bulky or sensitive substituents, expanding the scope of azetidine chemistry.

- Purification typically involves precipitation by cooling and washing with ethyl acetate or petroleum ether mixtures to obtain crystalline hydrochloride salts.

- Reaction monitoring by HPLC is essential for confirming completion and purity at various stages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.